

X-ray crystallography of pyrazole derivatives

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Compound of Interest

Compound Name: 3,5-Dimethyl-4-nitro-1H-pyrazole

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A Comparative Guide to the X-ray Crystallography of Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the single-crystal X-ray crystallographic data for three distinct pyrazole derivatives, highlighting their structural diversity and the experimental protocols used for their characterization. The selected compounds are 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole, a pyrazole-pyrazoline hybrid precursor (Compound 5a), and 4-lodo-1H-pyrazole.

Data Presentation

The following table summarizes the key crystallographic data for the three selected pyrazole derivatives, allowing for a direct comparison of their structural parameters.



Parameter	4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole	Pyrazole- Pyrazoline Hybrid Precursor (Compound 5a)	4-lodo-1H-pyrazole
Chemical Formula	С30Н24N4	C24H20BrN5O2	C ₃ H ₃ IN ₂
Molecular Weight	440.53	506.36	193.97
Crystal System	Monoclinic	Monoclinic	Orthorhombic
Space Group	P21/c	P21/n	Cmme
a (Å)	10.7841 (5)	21.54552 (17)	6.9383 (6)
b (Å)	11.0582 (6)	7.38135 (7)	5.5231 (5)
c (Å)	21.4820 (9)	22.77667 (19)	13.077 (2)
α (°)	90	90	90
β (°)	113.359 (2)	101.0921 (8)	90
y (°)	90	90	90
Volume (ų)	2351.82 (19)	3550.6 (5)	501.13 (8)
Z	4	8	4
Temperature (K)	296	Not specified	172
Wavelength (Å)	0.71073 (Μο Κα)	Not specified	0.71073 (Μο Κα)
Resolution (Å)	Not specified	Not specified	Not specified
R-factor (R ₁)	0.043	Not specified	Not specified
WR ₂	0.120	Not specified	Not specified

Experimental Protocols Synthesis and Crystallization

1. 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole



- Synthesis: A mixture of (2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one (1.0 mmol) and phenylhydrazine (1.5 mmol) was refluxed in glacial acetic acid for 4 hours.[1][2]
 After cooling to room temperature, the resulting solid was collected by filtration and dried.[1]
- Crystallization: Single crystals suitable for X-ray diffraction were obtained by slow evaporation from an appropriate solvent (not specified in the provided reference).
- 2. Pyrazole-Pyrazoline Hybrid Precursor (Compound 5a)
- Synthesis: The synthesis of this class of compounds involves a multi-step process.[3] Initially, an intermediate is synthesized by the condensation reaction of 4-bromo phenyl hydrazine and 4-methoxy acetophenone.[3] This is followed by cyclization and formylation using the Vilsmeier-Haack reaction to obtain a pyrazole derivative.[3] Further reactions lead to the final hybrid molecules.
- Crystallization: Single crystals of the precursor compound 5a were grown for X-ray analysis, though the specific crystallization solvent and conditions are not detailed in the abstract.[3]
- 3. 4-lodo-1H-pyrazole
- Synthesis: A common method for the synthesis of 4-iodopyrazole is the direct iodination of pyrazole.[4] This can be achieved by reacting pyrazole with iodine in the presence of an oxidizing agent such as ceric ammonium nitrate (CAN) or hydrogen peroxide.[4]
- Crystallization: Suitable single crystals of 4-iodo-1H-pyrazole were obtained through sublimation from the commercially available solid.[4]

X-ray Diffraction Data Collection and Structure Refinement

- 1. 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole
- Data Collection: Data were collected at 296 K on a Bruker APEX DUO CCD area-detector diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).[1]
- Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F².[1] All hydrogen atoms were positioned geometrically and

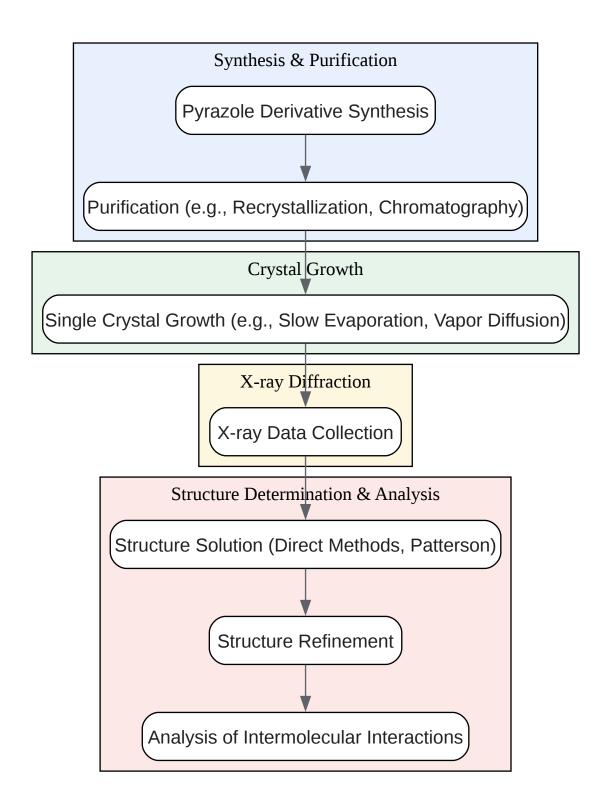


refined using a riding model.[1]

- 2. Pyrazole-Pyrazoline Hybrid Precursor (Compound 5a)
- Data Collection: The data were collected using a single-crystal X-ray diffraction instrument.
- Structure Solution and Refinement: The structure was solved and refined using standard crystallographic software packages. The CCDC deposition number for compound 5a is 2235766.[3]
- 3. 4-lodo-1H-pyrazole
- Data Collection: A suitable crystal was mounted on a Bruker D8 Quest diffractometer with a PHOTON II detector at a temperature of 172 K.[4] Data were collected using ω -scans with graphite-monochromated Mo K α radiation (λ = 0.71073 Å).[4]
- Structure Solution and Refinement: The structure was solved using intrinsic phasing with SHELXT and refined with SHELXL.[4] Multiscan absorption corrections were applied, and hydrogen atoms were added using the AFIX command.[4] The CCDC deposition number is 2271964.[4]

Visualizations

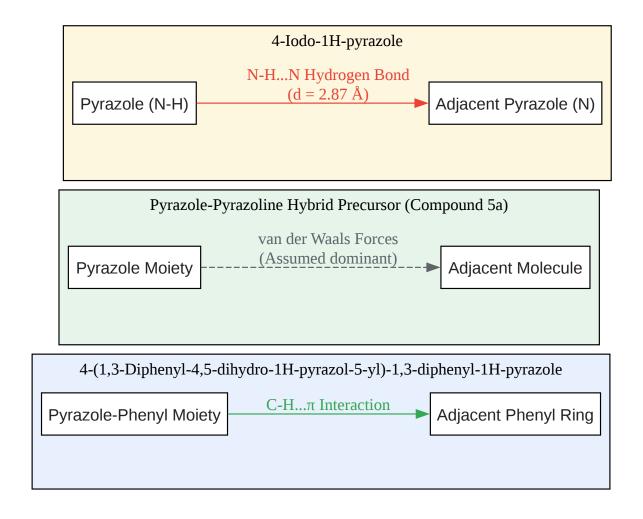




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Caption: General experimental workflow for the X-ray crystallography of pyrazole derivatives.





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Caption: Comparison of dominant intermolecular interactions in the selected pyrazole derivatives.

Conclusion

The crystallographic analysis of these three pyrazole derivatives reveals significant structural diversity. The bulky diphenyl-substituted pyrazole exhibits a crystal packing dominated by weaker C-H··· π interactions.[1] In contrast, the simpler 4-iodo-1H-pyrazole forms a well-defined catemeric structure through strong intermolecular N-H···N hydrogen bonds.[5][6] The pyrazole-pyrazoline hybrid precursor represents a class of molecules where a combination of weaker forces likely dictates the overall crystal packing. This comparative guide underscores the



importance of substituent effects on the supramolecular assembly of pyrazole derivatives, providing valuable insights for crystal engineering and the design of new materials and pharmaceutical compounds.

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